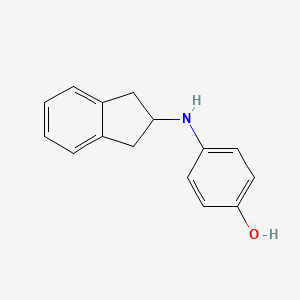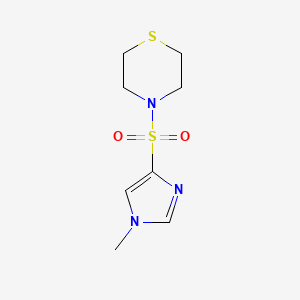![molecular formula C22H18N2O3S B7440960 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological properties, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X is not fully understood, but studies have suggested that it may act through several different pathways. One proposed mechanism of action is that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, studies have suggested that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, studies have suggested that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X may have potential neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X in lab experiments is that it exhibits potent anti-inflammatory and anti-cancer activity, making it a promising candidate for further drug development. Additionally, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X. One area of interest is further elucidating its mechanism of action, which may help to identify additional therapeutic applications. Additionally, future research could focus on optimizing the synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X to improve its yield and purity. Furthermore, studies could investigate the potential of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Overall, the potential therapeutic applications of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X involves several steps, including the reaction of 2-methyl-1,3-oxazole with 4-bromoaniline to form an intermediate product, which is then reacted with 1,2-dihydroacenaphthylene-5-sulfonyl chloride to yield the final product. The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been optimized to achieve high yields and purity.
Scientific Research Applications
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for neurodegenerative diseases. Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been shown to induce apoptosis in cancer cells, making it a promising candidate for further anti-cancer drug development. Furthermore, studies have suggested that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X may have potential neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-23-13-20(27-14)15-7-10-18(11-8-15)24-28(25,26)21-12-9-17-6-5-16-3-2-4-19(21)22(16)17/h2-4,7-13,24H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBWCLECSPYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)

